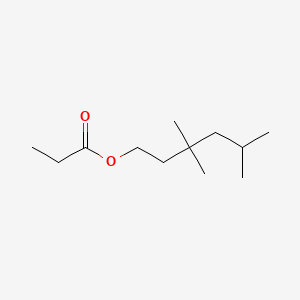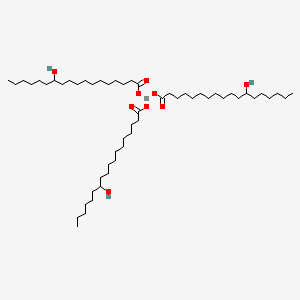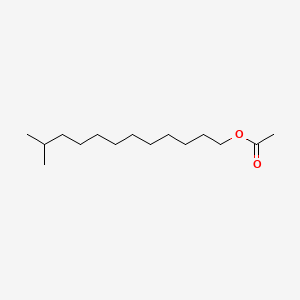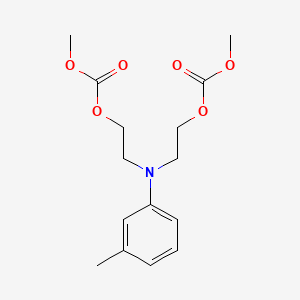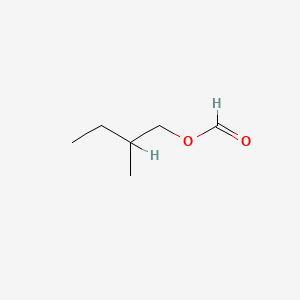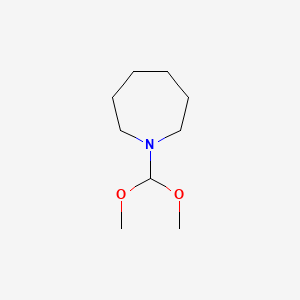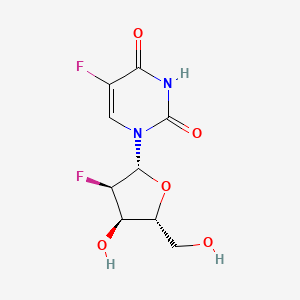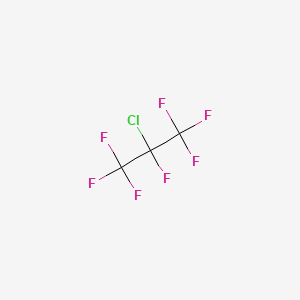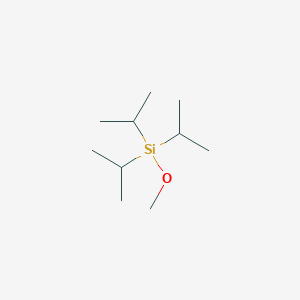
Triisopropylmethoxysilane
Descripción general
Descripción
Triisopropylsilane (TIPS) is an organosilicon compound with the formula (i-Pr)3SiH (i-Pr = isopropyl). This colorless liquid is used as a scavenger in peptide synthesis . It can also act as a mild reducing agent . In peptide synthesis, TIPS is used as a scavenger for peptide groups being removed from the peptide sequence at the global deprotection .
Molecular Structure Analysis
The Triisopropylmethoxysilane molecule contains a total of 35 bonds. There are 11 non-H bonds and 4 rotatable bonds . Its molecular formula is C10H24OSi .
Chemical Reactions Analysis
While specific chemical reactions involving Triisopropylmethoxysilane are not available, it’s important to note that reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .
Physical And Chemical Properties Analysis
Triisopropylsilane has a molar mass of 158.360 g·mol−1, a density of 0.773 g/mL, and a boiling point of 166 °C (331 °F; 439 K) . The specific physical and chemical properties of Triisopropylmethoxysilane are not available in the current literature.
Aplicaciones Científicas De Investigación
Gene Delivery Systems : TIPS derivatives, such as (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles (APTES-IONPs), have been evaluated for biomedical applications like medical imaging and drug delivery. They show potential in developing gene delivery systems due to their biocompatibility, high gene-carrying ability, and low cytotoxicity (Zhang et al., 2013).
Surface Functionalization : TIPS and its derivatives are extensively used for surface functionalization, especially on silicon oxide surfaces. This application is crucial in semiconductor technology and nanofabrication. For instance, a study proposed a facile method using ethanol as an APTES solvent for functionalizing silicon dioxide surfaces, highlighting its ease of preparation and room temperature operation (Miranda et al., 2020).
Cell Delivery Applications : Research has also explored the use of TIPS derivatives in biofunctionalized cellulose paper matrices for cell delivery applications. Such platforms are beneficial for tissue repair and developing humanized animal models due to their efficiency in supporting cell adhesion, growth, and proliferation (Agarwal et al., 2019).
Peptide Synthesis : TIPS has been identified as a useful reagent in peptide synthesis, particularly for the reduction of cysteine-S-protecting groups. This application is significant in the field of biochemistry and drug design (Marie & Hondal, 2018).
Silane Layers on Surfaces : The interaction of TIPS derivatives with various surfaces, such as glass, is a subject of study in materials science. This research is critical for understanding the chemical properties, morphology, and stability of these silane layers, which have implications in sensor technology and surface engineering (Wang & Vaughn, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVVAUPACHDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343349 | |
| Record name | Triisopropylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylmethoxysilane | |
CAS RN |
33974-42-4 | |
| Record name | Triisopropylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

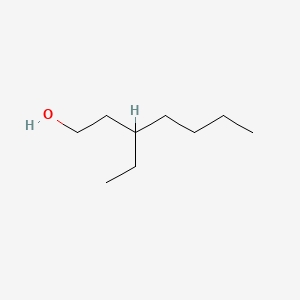
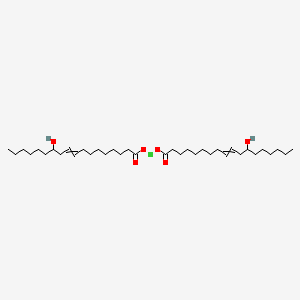
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
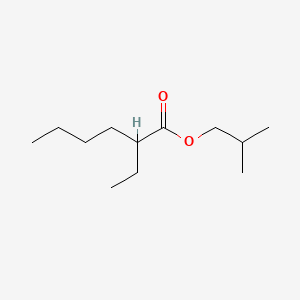
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
